AY 9944
CAS No.: 1245-84-7
Cat. No.: VC20926939
Molecular Formula: C22H30Cl4N2
Molecular Weight: 464.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1245-84-7 |
---|---|
Molecular Formula | C22H30Cl4N2 |
Molecular Weight | 464.3 g/mol |
IUPAC Name | N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine;dihydrochloride |
Standard InChI | InChI=1S/C22H28Cl2N2.2ClH/c23-21-7-3-1-5-19(21)15-25-13-17-9-11-18(12-10-17)14-26-16-20-6-2-4-8-22(20)24;;/h1-8,17-18,25-26H,9-16H2;2*1H |
Standard InChI Key | NRVIEWRSGDDWHP-UHFFFAOYSA-N |
SMILES | C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl.Cl |
Canonical SMILES | C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl.Cl |
Introduction
Chemical Characteristics
Chemical Structure and Identity
AY 9944 is chemically identified as trans-1,4-bis(2-chlorobenzylaminomethyl) cyclohexane dihydrochloride . The compound features a cyclohexane backbone with two chlorobenzylaminomethyl groups attached in a trans configuration. This structural arrangement is critical to its biological activity and specificity for the Δ7-dehydrocholesterol reductase enzyme.
Molecular Properties
The physical and chemical properties of AY 9944 dihydrochloride are summarized in the following table:
Property | Value | Reference |
---|---|---|
Chemical Formula | C₂₂H₂₈Cl₂N₂·2HCl | |
Molecular Weight | 464.3 g/mol | |
CAS Number | 366-93-8 | |
Purity (Commercial) | ≥99% | |
Solubility | Water-soluble (50mM) | |
Storage Conditions | Room temperature (desiccated) | |
SMILES | ClC(C=CC=C3)=C3CNC[C@H]1CCC@HCC1.Cl.Cl | |
The compound is commercially available with high purity (≥99%) and demonstrates good solubility in water, making it suitable for various research applications . |
Mechanism of Action
Inhibition of Δ7-Dehydrocholesterol Reductase
AY 9944 functions primarily as a selective inhibitor of Δ7-dehydrocholesterol reductase (also known as Dhcr7), the enzyme that catalyzes the final step in cholesterol biosynthesis . This enzyme normally converts 7-dehydrocholesterol to cholesterol using NADPH as a cofactor . The inhibitory potency of AY 9944 is remarkably high, with an IC₅₀ value of 13 nM, making it one of the most potent known inhibitors of this enzyme . Comparative studies have demonstrated that AY 9944 exhibits stronger inhibition of Δ7-sterol reductase than other inhibitors such as BM15766 and triparanol .
Effects on Cholesterol Biosynthesis
When AY 9944 is administered, it causes a significant reduction in cholesterol levels across various tissues, including serum, liver, adrenals, lungs, and brain . Simultaneously, there is a marked accumulation of 7-dehydrocholesterol, which is biosynthesized instead of cholesterol in the presence of the inhibitor . Isotope studies have shown reduced uptake of acetate into cholesterol and increased uptake into 7-dehydrocholesterol in various tissues in vivo and in skin samples in vitro . Interestingly, despite its effects on sterol metabolism, there is no apparent accumulation of lanosterol or methostenols in rat skin after AY 9944 treatment .
Impact on Hedgehog Signaling
Beyond its direct effects on cholesterol biosynthesis, AY 9944 has been identified as an inhibitor of Hedgehog (Hh) signaling through multiple potential mechanisms . By inhibiting cholesterol synthesis, AY 9944 affects the post-translational modification of Hedgehog proteins, which require cholesterol for proper functioning. Additionally, the compound may directly block cellular responses to Hedgehog proteins, independent of its effects on cholesterol synthesis . The inhibitory effect on Hedgehog signaling has significant implications for embryonic development and explains some of the teratogenic effects observed with AY 9944 administration.
Biological Effects
Tissue-Specific Effects
The effects of AY 9944 vary across different tissues, indicating tissue-specific regulation of cholesterol metabolism. Long-term administration studies in rats have revealed that cholesterol levels are particularly decreased in the serum and adrenal glands, while 7-dehydrocholesterol tends to accumulate markedly in the lungs . The presence of altered sterol profiles in the brain following AY 9944 treatment has provided evidence that sterol metabolism remains active in the adult rat brain, challenging earlier beliefs about limited sterol turnover in the central nervous system .
Interaction with Dietary Cholesterol
The efficacy of AY 9944 is influenced by dietary cholesterol intake. When cholesterol is added to the diet of experimental animals, the effect of the inhibitor is reduced because the liver is eliminated as a site of sterol synthesis . This observation highlights the compensatory mechanisms in cholesterol homeostasis and suggests that AY 9944's effects are most pronounced when endogenous synthesis is the primary source of cholesterol.
Research Applications
Tool for Studying Sterol Metabolism
AY 9944 has proven to be an invaluable research tool for investigating Δ7-sterol metabolism . Its specific inhibition of Δ7-dehydrocholesterol reductase allows researchers to study the downstream effects of 7-dehydrocholesterol accumulation and cholesterol depletion. The compound has been used to evaluate non-isotopic techniques for studying in vivo cholesterol metabolism in mini-pigs and other animal models . Additionally, the ability of AY 9944 to alter sterol profiles in the brain has made it useful for studying sterol metabolism in the central nervous system .
Model Development for Human Diseases
One of the most significant research applications of AY 9944 is in the development of animal models for Smith-Lemli-Opitz syndrome (SLOS), a genetic disorder caused by mutations in the Dhcr7 gene . By administering AY 9944 to Sprague-Dawley rats, researchers have been able to elevate 7-dehydrocholesterol expression and reduce cholesterol in biological tissues, mimicking the biochemical phenotype of SLOS . These models have been instrumental in understanding the pathophysiology of the disorder and testing potential therapeutic interventions.
Immunological Research
Interestingly, AY 9944 has shown potential applications in immunological research, particularly related to HIV infection. In peripheral blood mononuclear cells (PBMCs) isolated from AIDS patients, AY 9944 treatment demonstrated the ability to restore normal mitogenic responses and cytokine profiles . This unexpected immunomodulatory effect suggests that alterations in cholesterol metabolism may influence immune cell function, opening new avenues for research in this area.
Teratogenic Effects
Embryonic Development Impact
AY 9944 is a known teratogen in rats, causing developmental abnormalities when administered during pregnancy . Research using cultured rat whole embryos has sought to determine whether AY 9944 has a direct effect on embryos or acts indirectly through maternal cholesterol metabolism . When 10-day embryos from females treated on day 4 of gestation were cultured in normal serum, both growth retardation and characteristic malformations were observed, including pituitary agenesis . This indicates that the teratogenic effects of AY 9944 are initiated prior to day 10 of development.
Mechanisms of Teratogenicity
The teratogenic effects of AY 9944 are believed to be mediated through multiple mechanisms. Direct addition of AY 9944 to culture medium retards growth and differentiation in a dose-dependent manner, with histological examinations revealing numerous areas of cell necrosis, especially in the central nervous system . Additionally, the inhibition of Hedgehog signaling likely contributes to the developmental abnormalities, as Hedgehog proteins play crucial roles in embryonic patterning and organogenesis . The teratogenic potential of AY 9944 highlights the importance of cholesterol in normal embryonic development and provides a model for studying cholesterol-related developmental disorders.
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